Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate
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Description
Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate is a heterocyclic compound . It is part of a class of compounds known as thiophene derivatives, which have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the use of enaminones, which are extremely stable species and form a versatile class of valuable precursors for the preparation of various organic compounds . The Gewald synthesis is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is represented by the InChI code:1S/C12H13N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-3-5-14-6-4-8/h3-7,17H,2,13H2,1H3
. Chemical Reactions Analysis
Thiophene derivatives can be synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical and Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-4-(pyridin-4-yl)thiophene-3-carboxylate is 249.31 .Mechanism of Action
While the specific mechanism of action for Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate is not mentioned in the search results, thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene derivatives, including Ethyl 2-amino-4-(pyridin-3-yl)thiophene-3-carboxylate, continue to be a focus of research due to their wide range of biological activities . Future research may focus on synthesizing new thiophene-containing compounds and exploring their potential applications in medicine and other fields .
Properties
IUPAC Name |
ethyl 2-amino-4-pyridin-3-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-9(7-17-11(10)13)8-4-3-5-14-6-8/h3-7H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJGOMWKOGUABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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